Betaine aldehyde

Descripción general

Descripción

El betainaldehído, también conocido como glicina betainaldehído, es un intermedio en el metabolismo de la glicina, la serina y la treonina. Es un aldehído de cadena corta y un compuesto de amonio cuaternario. El betainaldehído es un sustrato para la colinadeshidrogenasa (mitocondrial) y participa en la biosíntesis de la glicina betaina, un importante osmoprotector .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El betainaldehído se puede sintetizar mediante la oxidación de la colina. El proceso implica dos enzimas clave: la colinadeshidrogenasa y la betainaldehído deshidrogenasa. La colina se oxida primero a betainaldehído por la colinadeshidrogenasa, y luego el betainaldehído se oxida aún más a glicina betaina por la betainaldehído deshidrogenasa .

Métodos de producción industrial

La producción industrial de betainaldehído generalmente implica la extracción de fuentes naturales como la remolacha azucarera (Beta vulgaris). El proceso de extracción incluye la extracción acelerada con disolventes acoplada con la extracción en fase sólida para aislar y purificar la betaina de los materiales vegetales .

Análisis De Reacciones Químicas

Tipos de reacciones

El betainaldehído experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El betainaldehído se oxida a glicina betaina por la betainaldehído deshidrogenasa.

Reducción: El betainaldehído se puede reducir a colina en condiciones específicas.

Sustitución: El betainaldehído puede participar en reacciones de sustitución nucleofílica debido a la presencia del grupo aldehído.

Reactivos y condiciones comunes

Oxidación: Los reactivos comunes incluyen la colinadeshidrogenasa y la betainaldehído deshidrogenasa.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Los nucleófilos como las aminas pueden reaccionar con el betainaldehído en condiciones suaves.

Principales productos formados

Oxidación: La glicina betaina es el principal producto formado a partir de la oxidación del betainaldehído.

Reducción: Se forma colina a partir de la reducción del betainaldehído.

Sustitución: Se pueden formar varios derivados sustituidos del betainaldehído dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Biochemical Applications

1.1 Enzymatic Reactions

Betaine aldehyde serves as a substrate for several enzymes, including this compound dehydrogenase (BADH). BADH plays a crucial role in the biosynthesis of glycine betaine, which is vital for plants under abiotic stress conditions. Studies have shown that BADH can be utilized as a marker for selecting transgenic plants engineered for enhanced stress tolerance, particularly in drought and salinity conditions .

1.2 Oxidation Mechanisms

Research has demonstrated that the oxidation of this compound involves enzymatic reactions that are pH-dependent. For instance, choline oxidase exhibits varying catalytic efficiencies when interacting with this compound, indicating its potential as a competitive inhibitor in enzymatic pathways . This property can be exploited in metabolic engineering to optimize pathways involving choline and related compounds.

Agricultural Applications

2.1 Stress Tolerance in Plants

The application of this compound and its derivatives has been studied extensively for enhancing plant stress tolerance. Glycine betaine, synthesized from this compound, acts as an osmoprotectant, stabilizing proteins and cellular structures under stress conditions such as drought and high salinity .

- Case Study: Drought Resistance in Crops

2.2 Plant Growth-Promoting Rhizobacteria

Recent studies have identified plant growth-promoting rhizobacteria (PGPR) that utilize this compound metabolism to enhance plant growth under adverse conditions. These bacteria can produce compounds that stimulate root development and nutrient uptake, further emphasizing the role of this compound in sustainable agriculture .

Clinical and Nutritional Research

3.1 Metabolism Studies

Research on mammalian metabolism has revealed insights into the levels of this compound in liver tissues. Studies indicate that this compound levels remain stable even under conditions such as alcohol consumption, suggesting its resilience as a metabolic intermediate . This stability may have implications for understanding liver health and metabolic disorders.

3.2 Potential Therapeutic Applications

The biochemical properties of this compound could pave the way for therapeutic applications. Its role in modulating cellular stress responses may offer avenues for developing treatments for conditions associated with oxidative stress and metabolic dysfunction.

Summary Table of Applications

Mecanismo De Acción

El betainaldehído ejerce sus efectos principalmente a través de su conversión a glicina betaina. La glicina betaina actúa como un osmoprotector, estabilizando las estructuras celulares y protegiendo las células del estrés osmótico. La conversión implica la enzima betainaldehído deshidrogenasa, que cataliza la oxidación del betainaldehído a glicina betaina . Este proceso es crucial para mantener la homeostasis celular en condiciones de estrés.

Comparación Con Compuestos Similares

Compuestos similares

Glicina betaina: Un producto directo de la oxidación del betainaldehído, conocido por sus propiedades osmoprotectoras.

Colina: Un precursor del betainaldehído, involucrado en varias vías metabólicas.

Trimetilglicina: Otro nombre para la glicina betaina, destacando su estructura metilada.

Singularidad

El betainaldehído es único debido a su papel como intermedio en la biosíntesis de la glicina betaina. Su capacidad de sufrir reacciones de oxidación y reducción lo convierte en un compuesto versátil en las vías metabólicas. Además, su participación en los mecanismos de osmoprotección y respuesta al estrés lo diferencia de otros compuestos similares .

Actividad Biológica

Betaine aldehyde (BA) is an important intermediate in the biosynthesis of betaine, a compound known for its osmoprotective properties. This article explores the biological activity of this compound, focusing on its enzymatic conversion, physiological roles, and implications in various biological systems.

Enzymatic Conversion

This compound is primarily metabolized by the enzyme This compound dehydrogenase (BADH) , which converts it to betaine in the presence of NAD. This reaction is crucial for cellular osmoregulation and stress response in both prokaryotic and eukaryotic organisms. The activity of BADH has been characterized in several species, including Pseudomonas aeruginosa and plants like barley.

Key Enzymatic Reactions

| Enzyme | Substrate | Product | Cofactor | Activity |

|---|---|---|---|---|

| BADH | This compound | Betaine | NAD | High specificity |

| Choline Dehydrogenase | Choline | This compound | NAD | Initial step in synthesis |

Physiological Roles

Betaine plays a significant role in protecting cells from osmotic stress. The conversion of this compound to betaine not only aids in osmoprotection but also contributes to the regulation of cellular redox states. Recent studies have shown that betaine supplementation can reduce oxidative stress markers and apoptosis during intense physical exercise, indicating its potential as an ergogenic aid.

Case Studies

- Oxidative Stress and Exercise : A study by Yang et al. demonstrated that betaine supplementation reduced lymphocyte apoptosis and oxidative stress markers in professional cyclists compared to a placebo group . This suggests that betaine may enhance recovery and cellular resilience during high-intensity exercise.

- Plant Stress Response : Research on Axonopus compressus indicated that exogenous application of betaine significantly increased levels of soluble sugars, proteins, and antioxidant enzyme activities (SOD, CAT) under stress conditions . This highlights the role of this compound in enhancing plant stress tolerance.

Molecular Mechanisms

The molecular mechanisms underlying the activity of this compound involve substrate inhibition phenomena observed in BADH enzymes. Structural studies have identified key residues involved in substrate binding and inhibition, suggesting that nonproductive binding modes can impact enzymatic efficiency . The kinetic parameters for BADH demonstrate strong inhibition at higher substrate concentrations, indicating a delicate balance between substrate availability and enzymatic activity.

Research Findings

Recent research has expanded our understanding of how this compound functions within biological systems:

- Kinetic Studies : BADH from Pseudomonas aeruginosa exhibits high specificity for beta-aldehyde with a value significantly lower than other aldehydes, indicating its preferential role in betaine synthesis .

- Antioxidative Properties : Betaine has been shown to act as an electron donor in redox reactions, enhancing the activity of various antioxidative enzymes and protecting cellular components from oxidative damage .

Propiedades

Número CAS |

7418-61-3 |

|---|---|

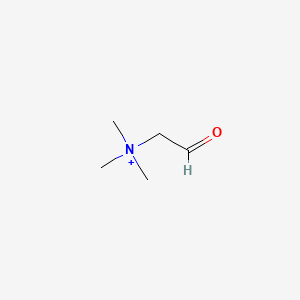

Fórmula molecular |

C5H12NO+ |

Peso molecular |

102.15 g/mol |

Nombre IUPAC |

trimethyl(2-oxoethyl)azanium |

InChI |

InChI=1S/C5H12NO/c1-6(2,3)4-5-7/h5H,4H2,1-3H3/q+1 |

Clave InChI |

SXKNCCSPZDCRFD-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CC=O |

SMILES canónico |

C[N+](C)(C)CC=O |

Key on ui other cas no. |

7418-61-3 |

Descripción física |

Solid |

Sinónimos |

etaine aldehyde glycine betaine aldehyde |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.